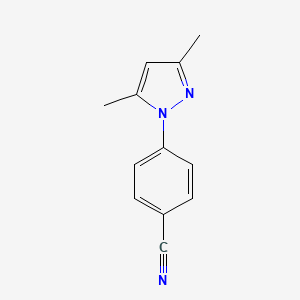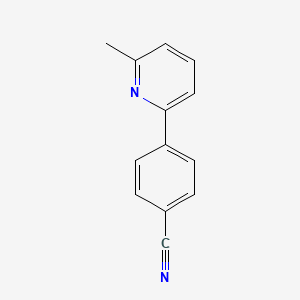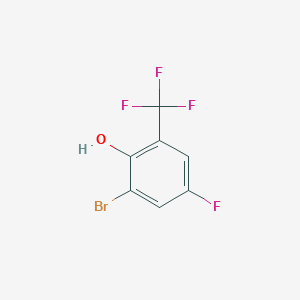![molecular formula C4H5F3O2S B1355006 2-[(Trifluoromethyl)sulfanyl]propanoic acid CAS No. 63471-78-3](/img/structure/B1355006.png)
2-[(Trifluoromethyl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Trifluoromethyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C4H5F3O2S It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trifluoromethyl)sulfanyl]propanoic acid typically involves the introduction of a trifluoromethyl group into a sulfanyl-containing precursor. One common method is the reaction of a suitable propanoic acid derivative with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes waste.
化学反应分析
Types of Reactions: 2-[(Trifluoromethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a simpler hydrocarbon chain using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether solvents.
Substitution: Nucleophiles like amines or alkoxides; reactions may require catalysts and elevated temperatures.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Thiol derivatives or hydrocarbons.
Substitution: Various substituted propanoic acids depending on the nucleophile used.
科学研究应用
2-[(Trifluoromethyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups that can interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 2-[(Trifluoromethyl)sulfanyl]propanoic acid exerts its effects is primarily through its functional groups. The trifluoromethyl group is highly electronegative, which can influence the reactivity of the sulfanyl and carboxylic acid groups. This compound can interact with various molecular targets, including enzymes and receptors, by forming hydrogen bonds, electrostatic interactions, and covalent modifications. These interactions can modulate biological pathways and result in specific biochemical effects.
相似化合物的比较
2-[(Trifluoromethyl)sulfanyl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-[(Trifluoromethyl)sulfanyl]butanoic acid: Contains a butanoic acid moiety, leading to different physical and chemical properties.
2-[(Trifluoromethyl)sulfanyl]benzoic acid: Features a benzoic acid moiety, which significantly alters its reactivity and applications.
Uniqueness: 2-[(Trifluoromethyl)sulfanyl]propanoic acid is unique due to its specific combination of a trifluoromethyl group and a propanoic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
2-(trifluoromethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFPYJPXOSZWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511052 |
Source


|
| Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63471-78-3 |
Source


|
| Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)






